4-(3-Bromopropyl)pyridine hydrobromide
Overview
Description
4-(3-Bromopropyl)pyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a derivative of pyridine, where a bromopropyl group is attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-(3-Bromopropyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known that the compound can undergo bromination reactions . Bromination is a type of electrophilic aromatic substitution where a bromine atom is incorporated into an organic substrate. This reaction is facilitated by the presence of a Lewis acid, such as FeBr3, which can polarize the bromine molecule and increase the electrophilicity of the bromine .
Biochemical Pathways
The bromination reactions it undergoes can lead to the formation of various brominated derivatives . These derivatives can potentially interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The compound’s ability to undergo bromination reactions suggests that it can form various brominated derivatives . These derivatives may have different biological activities, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate and outcome of bromination reactions . Additionally, the presence of other substances, such as Lewis acids, can also influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)pyridine hydrobromide typically involves the reaction of 4-pyridylmethanol with hydrobromic acid and phosphorus tribromide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reaction conditions may vary depending on the desired product, but typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of pyridinium salts, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
4-(3-Bromopropyl)pyridine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
4-(3-Bromopropyl)pyridine hydrobromide can be compared with other similar compounds, such as:
4-(3-Chloropropyl)pyridine hydrobromide: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may have different reactivity and applications.
4-(3-Iodopropyl)pyridine hydrobromide: This compound has an iodine atom instead of a bromine atom, which can lead to different chemical properties and reactivity.
4-(3-Fluoropropyl)pyridine hydrobromide: The presence of a fluorine atom can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(3-bromopropyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISLVDOBRHPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508769 | |
Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-18-6 | |
Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-bromopropyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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